6-phenyl-1H-indazol-3-amine
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Overview
Description
6-Phenyl-1H-indazol-3-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . This compound has been used in the design and synthesis of a series of indazole derivatives, which have been evaluated for their inhibitory activities against human cancer cell lines .
Synthesis Analysis
A series of indazole derivatives, including this compound, were designed and synthesized by a molecular hybridization strategy . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The 1H NMR spectrum of the target compound shows that the single peaks appearing at chemical shifts δ: 10–13 ppm are the active hydrogens on the C-1 and C-3 amides of indazole; while the sets of peaks appearing at δ: 6–8 ppm are the aromatic hydrogens on indazole and benzene rings .Chemical Reactions Analysis
The compound this compound has been found to exhibit promising inhibitory effects against the K562 cell line, a type of chronic myeloid leukemia . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H11N3 and its formula weight is 209.24654 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Process: The derivative of 6-phenyl-1H-indazol-3-amine, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, was synthesized and characterized by spectroscopic and X-ray analysis. This process involved condensation and cyclization steps starting from 2,6-difluorobenzonitrile (Lu et al., 2020).
Antitumor Activity
- Anticancer Properties: The compound mentioned above showed distinct inhibition of cancer cell lines HT-29, K562, and MKN45, indicating its potential as an anticancer agent (Lu et al., 2020).
- Targeting Specific Cancer Mutations: Novel Bcr-Abl inhibitors incorporating this compound showed promising inhibition against specific cancer mutations, suggesting its utility in targeted cancer therapy (Pan et al., 2019).
Chemical Synthesis and Properties
- Chemical Synthesis Techniques: Research has explored efficient synthesis methods for 3-substituted indazoles, a category which includes this compound, using palladium-catalyzed intramolecular amination (Inamoto et al., 2004).
- Photophysical Studies: Investigations into the photophysical properties of indazole derivatives highlight their potential application in materials science and photochemistry (Rana & Chaudhary, 2021).
Mechanism of Action
Target of Action
The primary target of 6-phenyl-1H-indazol-3-amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction pathways involved in cell proliferation, survival, development, and differentiation of a variety of cells .
Mode of Action
This compound interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of JAK2 affects multiple downstream signaling pathways. One such pathway is the p53/MDM2 pathway , which plays a critical role in regulating cell cycle and apoptosis . By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . For instance, one derivative of 1H-indazole-3-amine exhibited promising inhibitory effects against the K562 cell line, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be carried out using an eco-friendly method under ultrasound irradiation . This green approach to synthesis could potentially enhance the compound’s stability and efficacy.
properties
IUPAC Name |
6-phenyl-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYRQAVZOZLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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